5-(4-Aminophenyl)pentanoic acid
Description
5-(4-Aminophenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone substituted with a 4-aminophenyl group at the fifth carbon. Its molecular formula is C₁₁H₁₅NO₂ (molecular weight: 193.23 g/mol).
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-(4-aminophenyl)pentanoic acid |
InChI |
InChI=1S/C11H15NO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4,12H2,(H,13,14) |
InChI Key |
XLUQTEWGXVPALG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key synthetic approach involves:
- Introduction of the 4-aminophenyl group onto a pentanoic acid backbone or vice versa.
- Protection and deprotection steps for the amino group to avoid side reactions.
- Use of coupling reagents or activated intermediates to form the carbon-carbon bond between the aromatic ring and the pentanoic acid moiety.
Literature-Reported Synthetic Routes
Although direct synthetic procedures specifically for this compound are scarce in open literature, related synthetic strategies can be inferred from peptide synthesis and aromatic amine chemistry:
Peptide Resin Coupling Approach:
Analogous compounds such as Fmoc-4-aminobutyric acid derivatives (Fmoc-4-Abu-OH) have been synthesized by coupling protected amino acids to resin supports using standard peptide coupling agents like DIPCDI/HOBt. This method involves:- Protection of the amino group with Fmoc (9-fluorenylmethoxycarbonyl).
- Coupling the Fmoc-protected 4-aminobutyric acid to a resin.
- Sequential assembly of the rest of the molecule.
- Cleavage from the resin and purification by HPLC.
Reduction and Halide Formation:
In related syntheses, the carboxyl group of a protected glutamic acid derivative (Z-L-Glu(OtBu)-OH) was reduced to an alcohol using sodium borohydride, then converted to an iodide intermediate by treatment with triphenylphosphine/iodine/imidazole complex, facilitating further substitution reactions.Amide Bond Formation Using Acid Anhydrides:
A general method for synthesizing carboxy-substituted aromatic amines involves reacting the amine with acid anhydrides (such as succinic or glutaric anhydride) in dichloromethane with catalytic acetic acid under heat, followed by workup with sodium bicarbonate to isolate the carboxylic acid derivative.
Proposed Synthetic Route for this compound
Based on the above methods, a plausible synthetic route would be:
- Starting Material: 4-nitrophenylpentanoic acid or 4-nitrophenylbutyric acid derivative.
- Reduction of Nitro Group: Catalytic hydrogenation or chemical reduction (e.g., using SnCl2 or Fe/HCl) to convert the nitro group to an amino group.
- Purification: Crystallization or chromatographic purification to isolate this compound.
- Optional Protection: Amino group protection during intermediate steps if further functionalization is necessary.
Summary Table of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Aromatic substitution | Starting aromatic nitro compound | Introduce nitro group |
| 2 | Reduction | Catalytic hydrogenation or SnCl2/HCl | Convert nitro to amino group |
| 3 | Coupling (if needed) | Acid anhydride or coupling agents | Form amide or ester intermediates |
| 4 | Deprotection/Purification | Acid/base workup, chromatography | Isolate pure this compound |
Analytical and Purification Considerations
- Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final compound after synthesis, especially if peptide-resin methods are employed.
- Characterization: The compound can be characterized by NMR spectroscopy (both ^1H and ^13C), mass spectrometry, and IR spectroscopy to confirm the presence of amino and carboxylic acid functional groups.
- Yield and Purity: Yields depend on the efficiency of the coupling and reduction steps; purity is typically above 95% after chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
5-(4-Aminophenyl)pentanoic acid is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is also known as this compound, Benzenepentanoic acid, 4-amino-, and 5-(4-amino-phenyl)-valeric acid .
However, the search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on this compound. The search results discuss other related compounds and their applications:
- Anticancer and Antioxidant Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for anticancer and antioxidant activities . Several compounds showed the ability to reduce A549 cell viability, suppress A549 cell migration in vitro, and exhibited favorable cytotoxicity properties towards noncancerous Vero cells . Compound 20, in particular, demonstrated potent antioxidant properties .
- Antibacterial and Antifungal Activity: Research on 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl derivatives revealed antibacterial activity against Gram-positive and Gram-negative bacterial species . Some compounds exhibited better activity against resistant strains of P. aeruginosa and E. coli than ampicillin and were able to inhibit biofilm formation more effectively than reference drugs. Additionally, these compounds showed better antifungal activity than bifonazole and ketoconazole .
- Leukotriene A-4 hydrolase Inhibition: (2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid is a glutamine derivative that acts as an inhibitor of Leukotriene A-4 hydrolase (LTA4H) . LTA4H is a bifunctional zinc metalloenzyme involved in both pro-inflammatory and anti-inflammatory actions .
- Biphenyl derivative: A process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid is described in one of the patent documents .
- EWS-FLI1 Binding Affinity: A study designed and synthesized a biotinylated analogue to determine the binding affinity for recombinant EWS-FLI1 (K d = 4.8 ± 2.6 μM) .
- Potential Biological Activity: 3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid is a research compound with potential biological activity, including antitumor and anti-inflammatory effects, and may interact with melanocortin receptors.
Mechanism of Action
The mechanism of action of 5-(4-Aminophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The amino group can form hydrogen bonds with target molecules, while the carboxylic acid group can participate in ionic interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Pharmacological Comparison of Pentanoic Acid Derivatives
Key Findings
- Loxiglumide (CR 1505): A cholecystokinin antagonist with potent anti-pancreatitis effects. Its dichlorobenzoylamino group enhances receptor affinity, demonstrating the impact of electron-withdrawing substituents on activity .
- 5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid: Exhibits high affinity for the PCP receptor (Kd = 1.9–51.6 nM). The cyclohexylamino group mimics the pharmacophore of arylcyclohexylamines, critical for receptor binding .
- Baclofen Homologues: 5-Amino-4-(4-chlorophenyl)pentanoic acid showed negligible GABAB activity compared to baclofen, highlighting the importance of substituent position. Chlorine at the para position reduces efficacy compared to baclofen’s 3-chlorophenyl group .
- SEN15924 : A full α7 nAChR agonist with improved selectivity over α3 receptors. The diazepan and methoxyphenyl groups optimize pharmacokinetic profiles .
Acid-Base and Solubility Properties
- The 4-aminophenyl group in this compound introduces a basic amine (pKa ~9–10), enhancing water solubility at acidic pH. In contrast, analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid () lack basic groups, reducing solubility .
- Porphyrin derivatives () demonstrate that solvent polarity and pH significantly influence protolytic equilibria, suggesting similar environmental sensitivity in this compound .
Biological Activity
5-(4-Aminophenyl)pentanoic acid, also known as a phenylalanine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including anti-cancer properties, neuroprotective effects, and interactions with various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features an amine group attached to a phenyl ring, which is further connected to a pentanoic acid chain. This structure contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
-
Anticancer Activity
- Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in studies involving TC32 cells (a human rhabdomyosarcoma cell line), compounds with similar structures demonstrated a notable reduction in cell viability, suggesting potential therapeutic applications in cancer treatment .
- The structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can significantly influence the compound's potency. For instance, substituents that enhance electron-withdrawing properties tend to reduce activity, while those that improve binding affinity can enhance it .
-
Neuroprotective Effects
- The compound has been evaluated for its neuroprotective properties in models of neurodegeneration. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through mechanisms involving the modulation of signaling pathways related to cell survival .
- Inhibition of Biochemical Pathways
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study focusing on the anticancer properties of phenylalanine derivatives, this compound was found to exhibit a GI50 value indicative of its potency against specific cancer cell lines. The results demonstrated that structural modifications could lead to enhanced efficacy or reduced toxicity in normal cells .
Case Study: Neuroprotective Mechanisms
Another investigation explored the neuroprotective mechanisms of similar compounds. The study revealed that this compound could mitigate apoptosis in neuronal cells exposed to harmful agents, suggesting its potential use in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(4-Aminophenyl)pentanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis involving homologation or functional group interconversion is typical. For example, homologation of baclofen analogs requires sequential protection/deprotection steps (e.g., Boc protection) and catalytic hydrogenation for final deprotection . Reaction optimization includes using acid catalysts (e.g., p-toluenesulfonic acid) in anhydrous solvents like benzene, followed by vacuum distillation and fractional distillation for purification . Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR : Prioritize -NMR for aromatic proton signals (δ 6.5–7.5 ppm for the 4-aminophenyl group) and carboxylic acid protons (δ 10–12 ppm). -NMR confirms the carbonyl (δ 170–175 ppm) and aromatic carbons.
- HPLC-MS : Use reverse-phase HPLC with C18 columns and ESI-MS for molecular ion verification. Chiral HPLC is critical for enantiopurity assessment (e.g., 99% ee achieved for baclofen homologs) .
- IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm) .
Q. How should researchers design initial biological screening assays to evaluate the bioactivity of this compound derivatives?
- Methodology :
- Receptor Binding Assays : Test affinity for GABA receptors using radioligand displacement (e.g., -GABA) in rat brain membranes. Include positive controls like baclofen .
- Functional Assays : Use guinea pig ileum preparations to measure inhibition of electrically induced contractions, with CGP35348 (GABA antagonist) to confirm receptor specificity .
- Antioxidant Screening : Employ pulse radiolysis to quantify radical scavenging efficiency against , , and , comparing to reference antioxidants like Trolox .
Advanced Research Questions
Q. How can computational chemistry methods be integrated with experimental data to elucidate the radical scavenging mechanisms of this compound derivatives?
- Methodology :
- TDDFT Calculations : Model transient species (e.g., dimer radicals) at the M05-2X/6-311+G(d,p)/SMD level to predict UV-Vis spectra (λ) and compare with experimental pulse radiolysis data .
- Thermodynamic Feasibility : Calculate Gibbs free energy changes for radical adduct formation. For example, s-type dimer anions with 4Se–Se bonds were confirmed as thermodynamically stable in selenylated analogs .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize antioxidant potency differences between analogs .
Q. What strategies are effective in resolving contradictory bioactivity data observed in structure-activity relationship (SAR) studies of aryl-substituted pentanoic acid analogs?
- Methodology :
- Chiral Resolution : Use chiral HPLC to isolate enantiomers and test individually, as seen in baclofen homologs where (R)-enantiomers showed 50x higher GABA affinity than (S)-forms .
- Mechanistic Profiling : Combine receptor binding with functional assays. For example, some homologs inhibited ileum contractions via non-GABA pathways, requiring calcium flux or cholinergic pathway analysis .
- Meta-Analysis : Cross-reference data across analogs (e.g., 5-(4-chlorophenyl) vs. 5-(4-methoxyphenyl)) to identify substituent effects on solubility and membrane permeability .
Q. What methodological considerations are critical when comparing in vitro metabolic stability data with in vivo pharmacokinetic profiles for this compound derivatives?
- Methodology :
- In Vitro Models : Use rat liver microsomes to identify primary metabolites (e.g., hydroxylation, deamination) and enzyme kinetics (CYP450 isoforms). Confirm metabolite structures via LC-MS/MS .
- In Vivo Validation : Perfuse isolated rat livers with -labeled compounds to track secondary metabolites (e.g., glucuronidated or sulfated conjugates). Use enzymatic hydrolysis (β-glucuronidase/sulfatase) to revert metabolites for identification .
- Species-Specific Differences : Compare rodent data with human hepatocyte models to predict translational relevance, noting that pentamidine analogs showed rapid metabolism in rats but slower in humans .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
